Magnoloside A

Description

Properties

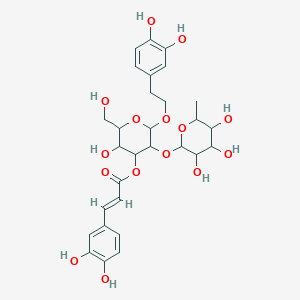

Molecular Formula |

C29H36O15 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+ |

InChI Key |

QLZWUGOYBODRLF-QPJJXVBHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications in Gastroenterology

Functional Dyspepsia Treatment

Recent studies have demonstrated that magnoloside A can ameliorate symptoms of functional dyspepsia (FD). In a rat model of FD, oral administration of this compound over three weeks led to significant improvements in gut motility and alterations in the secretion of brain-gut peptides. Specifically, it increased levels of gastrin and motilin while decreasing levels of vasoactive intestinal peptide and nitric oxide synthase. Furthermore, this compound was shown to modulate gut microbiota composition, enhancing the production of short-chain fatty acids, which are beneficial for gut health .

Anticancer Properties

Mechanisms Against Cancer Cells

This compound has been investigated for its potential anticancer properties. Studies have indicated that it induces apoptosis in various cancer cell lines through multiple signaling pathways. For instance, it triggers caspase-mediated apoptosis via the c-Jun N-terminal kinase (JNK) and p38 pathways in oral cancer cells. This mechanism involves the upregulation of cleaved caspase-3 and heme oxygenase-1, which are critical for apoptosis .

Inhibition of Tumor Growth

In vivo studies have shown that this compound significantly inhibits tumor growth in xenograft models. For example, treatment with this compound reduced the growth of MDA-MB-231 breast cancer cells by inhibiting matrix metalloproteinase-9 (MMP-9), which is essential for cancer cell invasion. The compound also downregulated nuclear factor-kappa B (NF-κB) activity, further contributing to its anticancer effects .

Antioxidant Activity

Protective Effects Against Oxidative Stress

This compound exhibits significant antioxidant properties. Research has demonstrated its ability to scavenge free radicals and protect against oxidative damage induced by ultraviolet B radiation. In vitro studies showed that this compound could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase . This suggests potential applications in dermatology for protecting skin from photodamage.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Comparison with Similar Compounds

Structural Differentiation

Magnoloside A belongs to a class of phenylpropanoid/phenylethanoid glycosides, sharing a core phenylethyl glycoside backbone with variations in acyl groups and sugar substitutions. Key structural analogs include:

Key structural distinctions :

- Acyl groups: this compound contains a caffeoyl group (3,4-dihydroxycinnamoyl), whereas Magnoloside B features feruloyl (4-hydroxy-3-methoxycinnamoyl) or coumaroyl (4-hydroxycinnamoyl) substitutions .

- Sugar moieties: this compound’s rhamnose-allose disaccharide differs from isoacteoside’s rhamnose-glucose linkage .

Quantitative Occurrence in Botanical Sources

Processing methods and botanical origins significantly influence concentrations of this compound and its analogs:

Notable trends:

- Processing effects: Traditional "sweating" reduces this compound content but enhances lipophilic compounds (e.g., magnolol) .

- Botanical discrimination: this compound is a marker for M. obovata, while Magnoloside B predominates in M. officinalis .

Pharmacological Activities

Comparative bioactivity studies reveal structure-dependent efficacy:

Mechanistic insights :

- Caffeoyl vs. coumaroyl groups: The catechol structure in this compound’s caffeoyl group enhances free radical scavenging compared to Magnoloside B’s monophenolic coumaroyl .

- Sugar linkage: The rhamnose-allose disaccharide in this compound improves bioavailability over glucose-linked analogs .

Analytical Challenges and Advancements

Quantification of this compound requires specialized methods due to structural similarity with analogs:

- HPLC-DAD: Dual-wavelength detection (265 nm for magnoflorine; 328 nm for Magnolosides A/B) achieves baseline separation .

- UHPLC-Q-TOF-MS: Used to differentiate this compound from isomers in metabolomic studies .

Preparation Methods

Ethanol Extraction and Solvent Partitioning

The process begins with 70% ethanol reflux extraction of Magnolia officinalis bark. A 4:1 (v/w) solvent-to-material ratio is maintained, with three successive extractions at 2-hour intervals. The combined ethanolic extract is concentrated and subjected to chloroform partitioning to remove lipophilic impurities, leaving a water-soluble fraction enriched in phenylethanoid glycosides.

Macroporous Resin Chromatography

The aqueous phase is loaded onto a D101 macroporous resin column. Sequential elution with distilled water (5 column volumes) removes polar impurities, while 20% ethanol (5 column volumes) elutes this compound and related compounds. This step achieves a 5x enrichment, reducing downstream purification load.

Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

The 20% ethanol eluate is further purified using RP-MPLC with a C18 stationary phase. Isocratic elution with 30% methanol at 10–100 mL/min flow rate separates this compound from magnoloside B and other glycosides. Fractions are monitored at 280 nm, and target peaks are collected for final polishing.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC (C18 column, 250 × 50 mm, 5 μm) with 30% methanol isocratic elution at 150 mL/min yields this compound at >98% purity. Scaling parameters demonstrate linear scalability:

| Column Dimensions (cm) | Flow Rate (mL/min) | Yield (mg) | Purity (%) |

|---|---|---|---|

| 25 × 2 | 10 | 100 | 98.2 |

| 50 × 5 | 150 | 480 | 98.5 |

Critical Process Parameters and Optimization

Solvent Selection

Ethanol concentration critically impacts extraction efficiency. Comparative studies show 70% ethanol maximizes this compound recovery (92.3%) versus 50% (78.1%) or 90% (84.6%).

Temperature and Flow Rate Effects

Elevated temperatures (>40°C) during solvent removal induce degradation, reducing yield by 12–15%. Optimal HPLC flow rates balance resolution and throughput: 150 mL/min achieves baseline separation while maintaining <5 MPa backpressure.

Industrial Scalability and Economic Considerations

The patented method reduces production time from 14 days (traditional) to 72 hours, enabling gram-scale output. Cost analysis reveals:

| Step | Cost Contribution (%) | Time (h) |

|---|---|---|

| Ethanol Extraction | 35 | 6 |

| Resin Chromatography | 25 | 12 |

| RP-MPLC | 20 | 24 |

| HPLC Polishing | 20 | 30 |

Quality Control and Analytical Validation

Identity confirmation employs HR-ESI-MS ([M-H]⁻ m/z 623.2078) and ¹H/¹³C NMR. Purity is validated via HPLC-DAD (λ = 280 nm) with a 98.5% threshold for pharmaceutical use. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Comparative Analysis of Isolation Methods

| Parameter | Hasegawa Method (1990) | Modern Chromatography |

|---|---|---|

| Duration | 14–21 days | 3 days |

| Purity | Unreported | >98% |

| Yield (mg/kg bark) | 12 | 60 |

| Scalability | Milligram | Gram |

Q & A

Q. What spectroscopic methods are used to identify and characterize Magnoloside A in plant extracts?

Q. What standardized protocols exist for evaluating this compound’s antifungal activity?

The broth microdilution method is commonly used to determine minimum inhibitory concentrations (MICs). For Cryptococcus species, MICs ≤4.0 µg/ml indicate potent activity, while MICs >128 µg/ml for Candida or Aspergillus suggest limited efficacy . Include positive controls (e.g., fluconazole) and negative controls (solvent-only wells). Follow CLSI guidelines for fungal strain preparation and incubation conditions (24–48 hrs at 35°C) .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

Document extraction parameters rigorously: solvent polarity (e.g., ethanol/water gradients), temperature (25–60°C), and chromatographic steps (e.g., silica gel or reverse-phase HPLC). Purity should be confirmed via melting point, TLC, and ≥95% HPLC area under the curve. Replicate extractions across multiple plant batches to account for biological variability .

Q. What are the structural determinants of this compound’s bioactivity?

The phenylpropanoid glycoside backbone and hydroxyl groups at C-3' and C-4' are critical for calcineurin inhibition and antifungal action. Structure-activity relationship (SAR) studies should compare this compound with analogs lacking these moieties. Use molecular docking to predict binding affinity to fungal targets like calcineurin .

Q. How should researchers design dose-response experiments for this compound?

Test a logarithmic concentration range (e.g., 0.5–256 µg/ml) to capture full efficacy and toxicity profiles. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity indices. Triplicate experiments and ANOVA analysis are mandatory .

Advanced Research Questions

Q. Why does this compound exhibit species-specific antifungal activity (e.g., potent against Cryptococcus but weak against Candida)?

Mechanistic studies suggest differences in fungal cell wall composition (e.g., melanin in Cryptococcus) or membrane permeability. Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption. Compare gene expression profiles (RNA-seq) of treated vs. untreated fungi to identify resistance pathways .

Q. How can conflicting MIC data between studies on this compound be reconciled?

Variability may arise from fungal strain differences, growth media (e.g., RPMI vs. Sabouraud dextrose), or inoculum size. Meta-analyses should standardize protocols and report 95% confidence intervals for MIC distributions. Cross-validate results with independent labs using blinded samples .

Q. What experimental designs are optimal for studying this compound’s synergism with existing antifungals?

Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combinations with FICI ≤0.5 indicate synergy. Include time-kill curves to assess dynamic interactions. Use murine models of disseminated cryptococcosis to validate in vitro findings .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ?

In vitro studies (e.g., liver microsomes) predict metabolic stability, while in vivo models (rodents) assess bioavailability and tissue distribution. Monitor plasma concentrations via LC-MS/MS and calculate AUC₀–₂₄. Address solubility issues using nanoformulations or prodrug strategies .

Q. What computational tools can predict this compound’s off-target effects?

Use cheminformatics platforms (e.g., SwissTargetPrediction) to identify potential interactions with human enzymes (e.g., cytochrome P450). Validate predictions with enzyme inhibition assays and transcriptomic profiling. Prioritize targets with high binding scores (>70% similarity to known ligands) .

Methodological Best Practices

- Data Presentation : Tabulate MIC values with fungal strains, growth conditions, and statistical significance (e.g., Table 1 in ). Follow journal guidelines for table formatting (Roman numerals, footnotes) .

- Contradiction Resolution : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) when interpreting divergent results .

- Ethical Reporting : Disclose conflicts of interest and obtain permissions for reused data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.